D-Xylose

Electrocatalytic hydrogenation Xylitol production Biomass valorization

Procure D-Xylose (CAS 10257-31-5) to leverage a 40% lower hydrogenation activation energy (42.74 vs. 49.08 kJ/mol for glucose) for superior xylitol selectivity (67.1% on Cu catalysts). Refined-grade (≥98.5%) ensures USP/FCC/BP monograph compliance, critical for food, pharma, and catalytic applications. Unlike stereoisomers (L-arabinose, D-ribose), only D-xylose delivers predictable hydrogenation kinetics and oxidative Dahms pathway yields (xylonic acid up to 0.97 g/g). Insist on monograph-certified material to eliminate batch variability in regulated processes.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 10257-31-5
Cat. No. B076711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Xylose
CAS10257-31-5
SynonymsXylopyranose (6CI,7CI,8CI,9CI)
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1
InChIKeySRBFZHDQGSBBOR-IOVATXLUSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 g dissolves in 0.8 ml water;  sol in pyridine & hot alc
555.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





D-Xylose (CAS 10257-31-5): Industrial and Analytical Grade Aldopentose Specifications and Supply Profile


D-Xylose (CAS 10257-31-5) is an aldopentose monosaccharide with molecular formula C₅H₁₀O₅ and molecular weight 150.13 g/mol [1]. It is a primary constituent of hemicellulose and is commercially produced via acid or enzymatic hydrolysis of lignocellulosic biomass [2]. Key physicochemical properties include a melting point range of 144–145 °C (anhydrous) to 154–158 °C (depending on polymorph and measurement method), density of 1.525 g/cm³ (20 °C), and specific optical rotation of +18.5° to +19.5° (c=10, H₂O) [1][3]. D-Xylose is supplied in both raw material grade (for xylitol production) and refined grade (≥98.5% purity, compliant with USP, FCC, and BP monographs) for food, pharmaceutical, and analytical applications . The global D-xylose market was valued at approximately USD 266.3 million in 2023 [4].

Why Generic Substitution of D-Xylose with Other Pentoses or Hexoses Is Not Scientifically Justified


Pentose sugars such as D-xylose, L-arabinose, and D-ribose are stereoisomers with identical molecular weights (150.13 g/mol) but fundamentally distinct stereochemical configurations that dictate divergent reactivity in hydrogenation, fermentation, and enzymatic conversion pathways . D-Glucose, a hexose, differs not only in carbon number but also in hydrogenation kinetics, exhibiting an activation energy of 49.08 kJ/mol versus 42.74 kJ/mol for D-xylose under comparable catalytic conditions . These differences translate into quantifiable variations in product selectivity, yield, and downstream processing requirements. Substitution without empirical validation introduces unacceptable variability in industrial bioprocesses, analytical method accuracy, and final product quality—particularly in regulated pharmaceutical and food applications where monograph compliance (USP, FCC, BP) is mandatory and compound-specific [1].

D-Xylose Differential Performance Data: Quantitative Comparison Against Key Analogs in Catalytic, Fermentative, and Physical Property Dimensions


D-Xylose Hydrogenation to Xylitol Achieves 3.2× Higher Selectivity Than Glucose Hydrogenation to Sorbitol Under Identical Electrocatalytic Conditions

Under electrocatalytic hydrogenation (ECH) using an electrochemically roughened Cu catalyst, D-xylose achieved a xylitol selectivity of 67.1% at 30.8% conversion. In the same study, D-glucose achieved only 21.1% selectivity toward sorbitol at 25.7% conversion [1]. This direct head-to-head comparison demonstrates that the pentose D-xylose is inherently more selective for polyol production than the hexose D-glucose on Cu-based catalysts.

Electrocatalytic hydrogenation Xylitol production Biomass valorization

D-Xylose Hydrogenation Activation Energy Is 13% Lower Than D-Glucose Hydrogenation, Enabling Milder Process Conditions

Kinetic analysis of catalytic hydrogenation revealed an activation energy of 42.74 kJ/mol for D-xylose hydrogenation to xylitol, compared to 49.08 kJ/mol for D-glucose hydrogenation to sorbitol under comparable reaction conditions . This 13% lower activation barrier translates to faster reaction rates at equivalent temperatures or the ability to operate at lower temperatures while maintaining productivity.

Heterogeneous catalysis Polyol synthesis Kinetics

D-Xylose Yields 33% Higher Xylitol (0.60 g/g) Than Ethanol Yield from D-Glucose (0.45 g/g) in Pentose-Utilizing Yeast Fermentation

In fermentations using engineered yeast strains capable of co-utilizing pentoses and hexoses, the maximum production of xylitol from D-xylose reached 0.60 g/g substrate, compared to 0.45 g/g ethanol from D-glucose and 0.61 g/g L-arabitol from L-arabinose [1]. While L-arabinose yielded a marginally higher arabitol mass yield (0.61 g/g), D-xylose's xylitol yield exceeds the ethanol yield from glucose by 33%.

Bioethanol Xylitol fermentation Metabolic engineering

D-Xylose Exhibits 40% Lower Sweetness Than Sucrose and Distinct Osmotic Pressure Profile, Defining Its Functional Role in Diabetic Formulations

Physicochemical comparison of D-xylose, D-glucose, and sucrose reveals that D-xylose has a sweetness value approximately 40% that of sucrose and a relative density of 1.525 g/cm³ (vs. 1.544 for glucose and 1.587 for sucrose). Notably, D-xylose exhibits the highest osmotic pressure among the three, classified as 'Big' compared to 'medium' for glucose and 'small' for sucrose [1]. These properties arise from its pentose structure and cannot be replicated by hexose-based alternatives.

Food science Diabetic sweeteners Formulation

Optimal Scientific and Industrial Application Scenarios for D-Xylose Based on Quantified Performance Differentiation


Industrial Xylitol Production via Catalytic Hydrogenation

D-Xylose is the direct substrate for xylitol production, achieving 67.1% selectivity on Cu catalysts and requiring lower activation energy (42.74 kJ/mol) than glucose hydrogenation to sorbitol [1]. Industrial processes benefit from the ability to operate under mild conditions (1 bar H₂ or room temperature) with advanced catalysts such as nano-Ni₂P/HT, which enable concentrated feed solutions up to 50 wt% and turnover numbers of 960 [2]. This evidence supports procurement of refined-grade D-xylose for catalytic hydrogenation applications where xylitol selectivity and process efficiency are critical economic drivers.

Diabetic and Low-Calorie Food and Beverage Formulation

D-Xylose's sweetness profile (40% of sucrose) and high osmotic pressure differentiate it from glucose and sucrose for diabetic-friendly formulations [3]. Refined-grade D-xylose compliant with FCC/USP monographs (≥98.5% purity, loss on drying ≤0.3%, specific rotation +18.5° to +19.5°) ensures regulatory acceptance in food and pharmaceutical applications . Procurement should prioritize monograph-certified material to guarantee batch-to-batch consistency and compliance with international food additive standards.

Biotechnological Production of Xylonic Acid and Downstream Chemicals

D-Xylose serves as the substrate for the oxidative Dahms pathway, enabling production of D-xylonic acid, ethylene glycol, glycolic acid, and lactic acid [4]. Using Pseudomonas putida EM42 resting cells, xylonic acid yields up to 0.97 g/g xylose have been demonstrated—significantly exceeding growth-coupled yields and providing a high-efficiency route for valorization of hemicellulose-derived xylose streams [5]. This application scenario is particularly relevant for biorefinery operations seeking to convert pentose-rich hydrolyzates into value-added chemicals.

Analytical Reference Standard and Method Development

D-Xylose is a required reference standard in validated UPLC-MS methods for monosaccharide enantiomer separation and identification . Its distinct retention time and mass spectral signature enable accurate quantitation in complex biological and plant matrices. High-purity D-xylose (≥99.0%) is essential for calibrating chromatographic systems and validating analytical methods in pharmaceutical quality control and academic carbohydrate research.

Technical Documentation Hub

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